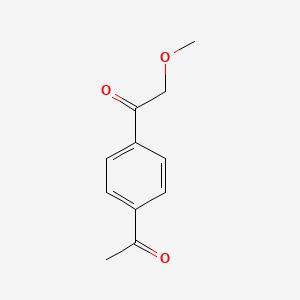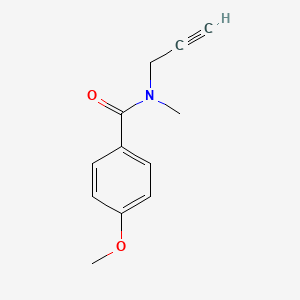
2-Octyldodecyl 2-hydroxyoctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octyldodecyl 2-hydroxyoctadecanoate is a chemical compound with the molecular formula C38H76O3. It is a long-chain ester derived from octyldodecanol and hydroxyoctadecanoic acid. This compound is known for its emollient properties and is commonly used in cosmetic and personal care products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyldodecyl 2-hydroxyoctadecanoate typically involves the esterification of 2-octyldodecanol with 2-hydroxyoctadecanoic acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-180°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then subjected to various purification steps, including filtration, distillation, and drying, to obtain the final pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Octyldodecyl 2-hydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-Octyldodecyl 2-hydroxyoctadecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and cell membrane structure.
Medicine: Explored for its emollient properties in dermatological formulations.
Industry: Widely used in the formulation of cosmetics, personal care products, and lubricants.
Mécanisme D'action
The mechanism of action of 2-Octyldodecyl 2-hydroxyoctadecanoate primarily involves its interaction with the lipid bilayer of cell membranes. The compound integrates into the lipid bilayer, enhancing its fluidity and stability. This property makes it an effective emollient, providing a smooth and soft texture to the skin. Additionally, it may interact with specific lipid receptors and signaling pathways, influencing cellular processes such as lipid metabolism and barrier function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Octyldodecanol: A fatty alcohol with similar emollient properties.
2-Hydroxyoctadecanoic acid: A long-chain fatty acid with hydroxyl functionality.
Octyldodecanol: Another fatty alcohol used in cosmetic formulations.
Uniqueness
2-Octyldodecyl 2-hydroxyoctadecanoate is unique due to its ester structure, which combines the properties of both 2-octyldodecanol and 2-hydroxyoctadecanoic acid. This combination results in enhanced emollient properties and improved stability in formulations compared to its individual components.
Propriétés
Numéro CAS |
308122-33-0 |
|---|---|
Formule moléculaire |
C38H76O3 |
Poids moléculaire |
581.0 g/mol |
Nom IUPAC |
2-octyldodecyl 2-hydroxyoctadecanoate |
InChI |
InChI=1S/C38H76O3/c1-4-7-10-13-16-18-19-20-21-22-23-25-28-31-34-37(39)38(40)41-35-36(32-29-26-15-12-9-6-3)33-30-27-24-17-14-11-8-5-2/h36-37,39H,4-35H2,1-3H3 |
Clé InChI |
WRDHXQANVRNOEN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(C(=O)OCC(CCCCCCCC)CCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxaspiro[4.5]dec-7-ene-1,6-dione, 8-methyl-, (5S)-](/img/structure/B12567112.png)
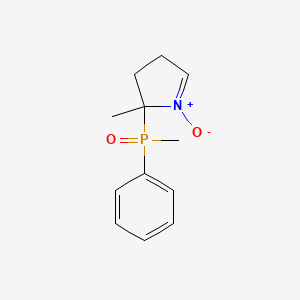
![2,4,4-Trimethyl-2-[(propan-2-yl)sulfanyl]-1,3,2-dioxasilinane](/img/structure/B12567126.png)
![1,1',1''-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene](/img/structure/B12567134.png)
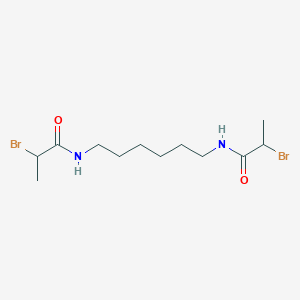
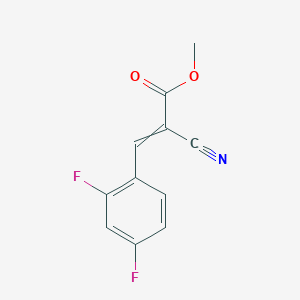
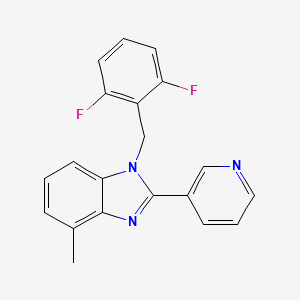
![9-Oxa-2,8-diazatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12567152.png)


![Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)-](/img/structure/B12567182.png)
